Undecoylium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

The preparation of undecoylium chloride iodine involves the complexation of iodine with this compound. Several methods can be used to prepare iodophors, including polymer dissolution in an aqueous iodine/potassium iodide solution, interactions with iodine vapor, and monomer polymerization in the presence of iodine . The industrial production of this compound iodine typically involves the reaction of this compound with iodine under controlled conditions to form the desired complex.

Chemical Reactions Analysis

Undecoylium chloride iodine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of this compound iodine with oxidizing agents can lead to the formation of iodine and other oxidized products .

Scientific Research Applications

Undecoylium chloride iodine has a wide range of scientific research applications. In chemistry, it is used as a disinfectant and biocide in personal care products and industrial formulations . In biology and medicine, it is used as a topical antiseptic and antimicrobial agent . The compound’s ability to form complexes with iodine makes it useful in various applications, including waste-water treatment and corrosion inhibition . Additionally, this compound iodine is being explored for its potential use in anion transporters based on halogen bonding, which have applications in biological systems .

Mechanism of Action

The mechanism of action of undecoylium chloride iodine involves its ability to disrupt microbial cell membranes and inhibit the growth of microorganisms. The compound’s cationic nature allows it to interact with negatively charged microbial cell surfaces, leading to cell membrane disruption and cell death . The molecular targets and pathways involved in this process include the interaction of the compound with microbial cell wall components and the inhibition of essential cellular functions.

Comparison with Similar Compounds

Undecoylium chloride iodine is similar to other cationic surfactants and disinfectants, such as lapyrium chloride and other iodophors . its unique ability to form stable complexes with iodine sets it apart from other compounds. This property enhances its antimicrobial efficacy and makes it suitable for a wide range of applications. Similar compounds include lapyrium chloride, which is also used as a biocide and antistatic agent in personal care products .

Properties

CAS No. |

1338-54-1 |

|---|---|

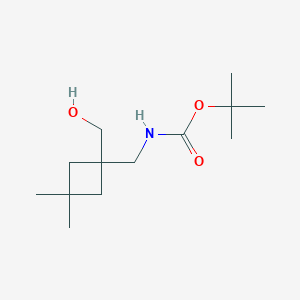

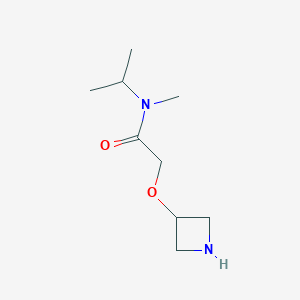

Molecular Formula |

C12H17ClN2O3 |

Molecular Weight |

272.73 g/mol |

IUPAC Name |

2-[(2-pyridin-1-ium-1-ylacetyl)amino]ethyl propanoate;chloride |

InChI |

InChI=1S/C12H16N2O3.ClH/c1-2-12(16)17-9-6-13-11(15)10-14-7-4-3-5-8-14;/h3-5,7-8H,2,6,9-10H2,1H3;1H |

InChI Key |

OSCJJMKLQGAGML-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OCCNC(=O)C[N+]1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Difluoromethyl)oxan-4-yl]methanethiol](/img/structure/B13584942.png)

![6-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyridazine-3-carboxylicacid](/img/structure/B13584971.png)

![1-Methylspiro[3.3]heptane-1-carboxylicacid](/img/structure/B13584977.png)

![Rel-tert-butyl ((1R,3s,5S,8r)-8-hydroxybicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B13584984.png)